3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate
Description
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate is a synthetic benzofuran-derived compound with a sulfonate ester group. Its structure features a benzo[3,4-b]furan core substituted with a phenylmethylene group at position 2 and a 4-methylbenzenesulfonate ester at position 4. Its mechanism involves binding to SMase D, disrupting enzymatic activity and reducing dermonecrotic and hemolytic effects .
Properties
Molecular Formula |
C22H16O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H16O5S/c1-15-7-10-18(11-8-15)28(24,25)27-17-9-12-19-20(14-17)26-21(22(19)23)13-16-5-3-2-4-6-16/h2-14H,1H3/b21-13- |
InChI Key |
IQJCDQFMRYIYMS-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzofuran aldehyde is reacted with a suitable methylene compound in the presence of a base . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group, using nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells . Additionally, the phenylmethylene group may enhance the compound’s binding affinity to its targets, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran sulfonates and related derivatives designed to inhibit SMase D. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Activity :
- Electron-Withdrawing Groups : The 4-chlorobenzenesulfonate derivative (Table 1, Row 2) exhibits superior inhibitory activity compared to the 4-methyl variant due to chlorine’s electron-withdrawing nature, which strengthens interactions with SMase D’s catalytic site .
- Heterocyclic Modifications : Replacing the phenylmethylene group with a pyridylmethylene group (Row 2) introduces nitrogen-mediated hydrogen bonding, improving binding affinity .
Pharmacological vs. Material Science Applications: While the target compound and its analogs (Rows 1–3) focus on SMase D inhibition, the 2-furoate derivative (Row 4) is structurally analogous but lacks direct evidence for enzymatic inhibition.
Mechanistic Insights :
- The 4-bromo-sulfonamide compound (Row 3) outperforms sulfonate esters in SMase D inhibition due to its dual action: bromine enhances membrane penetration, while the indole group mimics sphingomyelin’s polar head .
Biological Activity
The compound 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate is a derivative of benzo[b]furan, a structural motif that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate can be depicted as follows:
This compound features a benzo[b]furan core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Benzo[b]furan derivatives have shown promising anticancer activity. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may exert its effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell survival.
- Case Studies : In vitro studies have demonstrated that derivatives similar to 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate exhibit potent antiproliferative effects against human cancer cell lines, such as breast and lung cancer cells. For instance, a study reported a significant reduction in cell viability in MCF-7 and A549 cell lines treated with benzo[b]furan derivatives.
Antimicrobial Activity
The antimicrobial properties of benzo[b]furan derivatives are also noteworthy. These compounds have been tested against a range of bacterial and fungal strains:
- Bacterial Inhibition : Compounds similar to 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Additionally, these compounds exhibit antifungal properties, making them potential candidates for treating fungal infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo[b]furan derivatives. Modifications at specific positions on the benzo[b]furan ring can significantly enhance their potency:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets.
- Positioning of Functional Groups : The position of sulfonate and other functional groups plays a critical role in determining the compound's solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
